Antitubercular Potency: 5-Acetyl Derivative vs. 5-Ethyl Carboxylate Analog
In a direct head-to-head comparison of 2-aminothiazole-thiazolidinone conjugates, the 5-acetyl derivative (compound 6c) demonstrated superior antitubercular activity against Mycobacterium tuberculosis compared to the 5-ethyl carboxylate analog (compound 6k). The 5-acetyl derivative exhibited an MIC of 0.78 μg/mL, while the 5-ethyl carboxylate analog showed an MIC of 1.56 μg/mL [1]. This represents a 2-fold improvement in potency for the 5-acetyl substitution pattern.
| Evidence Dimension | Antitubercular activity (MIC) |
|---|---|
| Target Compound Data | 0.78 μg/mL (5-acetyl derivative 6c) |
| Comparator Or Baseline | 5-ethyl carboxylate analog 6k: 1.56 μg/mL |
| Quantified Difference | 2-fold lower MIC (improved potency) |
| Conditions | M. tuberculosis H37Rv; microplate Alamar Blue assay |
Why This Matters
This direct comparison confirms that the 5-acetyl substitution pattern provides quantitatively superior antitubercular potency relative to the 5-ethyl carboxylate variant, guiding selection of the appropriate building block for anti-TB drug development.
- [1] Abo-Ashour, M. F.; et al. Synthesis and biological evaluation of 2-aminothiazole-thiazolidinone conjugates as potential antitubercular agents. Future Med. Chem. 2018, 10 (12), 1405-1419. DOI: 10.4155/fmc-2017-0327 View Source
